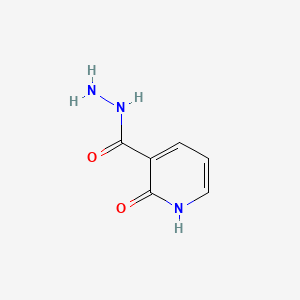

2-Oxo-1,2-dihydropyridine-3-carbohydrazide

Übersicht

Beschreibung

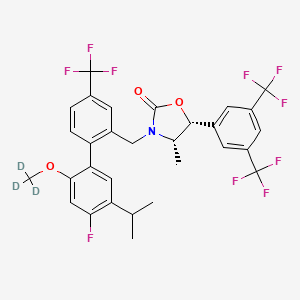

“2-Oxo-1,2-dihydropyridine-3-carbohydrazide” is a chemical compound that belongs to the class of heterocyclic building blocks . It is a derivative of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This process affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is represented by the SMILES stringOC(=O)C1=CC=CNC1=O . The InChI key for this compound is UEYQJQVBUVAELZ-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Ultrasonic Studies : 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives have been studied using ultrasonic methods to determine properties like adiabatic compressibility and solvation number, which are crucial for understanding interactions in solutions (Choudhari, Hedaoo, & Wadekar, 2016).

Synthesis and Biological Evaluation : These compounds are used in the synthesis of various derivatives, such as coumarin derivatives containing the thiazolidin-4-one ring, with potential applications in biological properties research (Ramaganesh, Bodke, & Venkatesh, 2010).

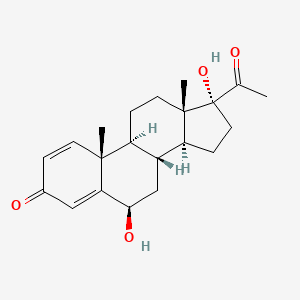

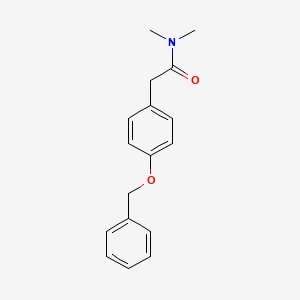

Organic Synthesis : 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is used in the selective O-benzylation of dihydropyridines, a crucial step in the synthesis of natural products and biologically active molecules (Zhou et al., 2018).

Dehydrogenase Complexes Study : These compounds are related to the study of 2-oxo acid dehydrogenase complexes, which are essential in understanding various metabolic pathways (Yeaman, 1989).

Novel Synthesis Methods : Researchers have developed new synthesis methods for 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives, leading to unexpected products and novel reaction mechanisms (Okawa et al., 1997).

Antimicrobial and DNA Cleavage Studies : These compounds have been used in synthesizing metal complexes for studying their antimicrobial properties and DNA cleavage capabilities (Patil et al., 2011).

Pharmaceutical Applications : They have been utilized in the synthesis of novel compounds with potential anticonvulsant activity (Aishwarya T.C et al., 2021).

Hydrogen Production Control : In the field of chemical engineering, these derivatives have been evaluated as controllers for hydrogen production during zinc dissolution (Saleh, Abd El Wanees, & Mustafa, 2018).

Fluorescent Properties : The fluorescent properties of certain derivatives have been explored, contributing to the development of new photophysical materials (Ershov et al., 2015).

Ion Selectivity and Sensing : They have been employed in the design of molecular receptors for multiple ion selectivity, demonstrating potential in sensor technology (Chawla & Gupta, 2015).

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOCPJRXMUIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665597 | |

| Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153336-74-4 | |

| Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)